Magl-IN-9
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Overview
Description
Magl-IN-9, also known as compound 16, is a reversible inhibitor of monoacylglycerol lipase (MAGL) with a potent IC50 value of 2.7 nM . Monoacylglycerol lipase is an enzyme that plays a crucial role in the metabolism of monoacylglycerols, particularly 2-arachidonoylglycerol, which is an endocannabinoid involved in various physiological processes .
Preparation Methods
The synthesis of Magl-IN-9 involves several steps, including the preparation of benzylpiperidine and benzylpiperazine derivatives. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical structure
Chemical Reactions Analysis
Magl-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Magl-IN-9 has several scientific research applications, including:
Mechanism of Action
Magl-IN-9 exerts its effects by inhibiting monoacylglycerol lipase, an enzyme responsible for the hydrolysis of monoacylglycerols into free fatty acids and glycerol. This inhibition leads to increased levels of 2-arachidonoylglycerol, which in turn affects various signaling pathways, including those involved in inflammation and pain . The molecular targets of this compound include the catalytic triad of monoacylglycerol lipase, consisting of serine, histidine, and aspartate .
Comparison with Similar Compounds
Magl-IN-9 is unique in its high selectivity and potency as a reversible inhibitor of monoacylglycerol lipase. Similar compounds include:
Magl-IN-8: Another reversible inhibitor with a similar IC50 value.
Magl-IN-10: Exhibits favorable ADME properties and low in vivo toxicity.
JZL184: A selective and potent inhibitor of monoacylglycerol lipase, often used in research studies.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and potential therapeutic applications.
Properties
Molecular Formula |
C25H22F4N2O2S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
[4-[[4-fluoro-3-[4-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]methyl]piperidin-1-yl]-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C25H22F4N2O2S/c26-21-5-4-17(13-22(21)34-23-15-19(6-9-30-23)25(27,28)29)12-16-7-10-31(11-8-16)24(33)18-2-1-3-20(32)14-18/h1-6,9,13-16,32H,7-8,10-12H2 |
InChI Key |
NOWSELGUBYFAAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC(=C(C=C2)F)SC3=NC=CC(=C3)C(F)(F)F)C(=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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